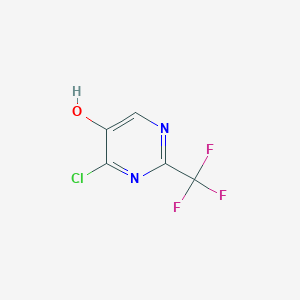
4-Chloro-5-hydroxy-2-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-hydroxy-2-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with chlorine, hydroxyl, and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-chloro-2-(trifluoromethyl)pyrimidine with a hydroxylating agent under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts to facilitate the hydroxylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of 4-Chloro-5-hydroxy-2-(trifluoromethyl)pyrimidine on an industrial scale.
化学反应分析
Types of Reactions
4-Chloro-5-hydroxy-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine or trifluoromethyl groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 4-chloro-5-oxo-2-(trifluoromethyl)pyrimidine, while substitution of the chlorine atom with an amine could produce 4-amino-5-hydroxy-2-(trifluoromethyl)pyrimidine.
科学研究应用
4-Chloro-5-hydroxy-2-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
作用机制
The mechanism of action of 4-Chloro-5-hydroxy-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Similar in structure but lacks the hydroxyl group, resulting in different reactivity and applications.
4-Chloro-2-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a pyrimidine ring, leading to distinct chemical properties and uses.
Uniqueness
4-Chloro-5-hydroxy-2-(trifluoromethyl)pyrimidine is unique due to the presence of both the hydroxyl and trifluoromethyl groups on the pyrimidine ring. This combination imparts specific chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
属性
分子式 |
C5H2ClF3N2O |
|---|---|
分子量 |
198.53 g/mol |
IUPAC 名称 |
4-chloro-2-(trifluoromethyl)pyrimidin-5-ol |
InChI |
InChI=1S/C5H2ClF3N2O/c6-3-2(12)1-10-4(11-3)5(7,8)9/h1,12H |
InChI 键 |
XEZGTJZTUVYTIK-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NC(=N1)C(F)(F)F)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


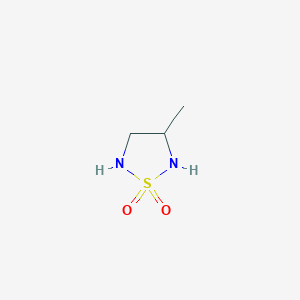
![2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B15055943.png)
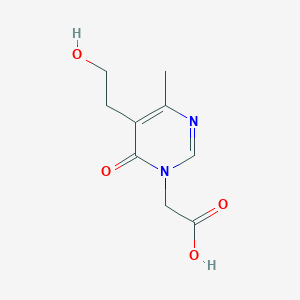
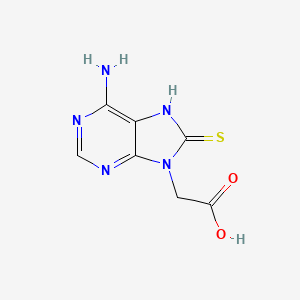
![2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B15055965.png)
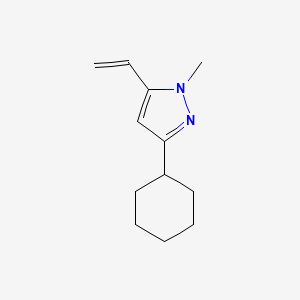
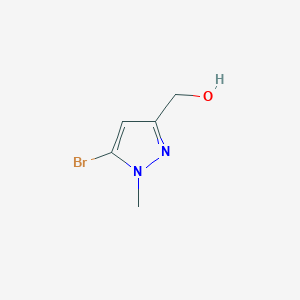
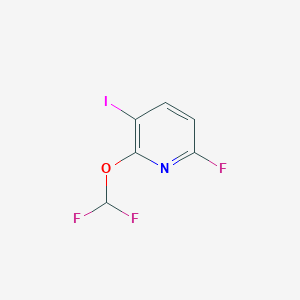
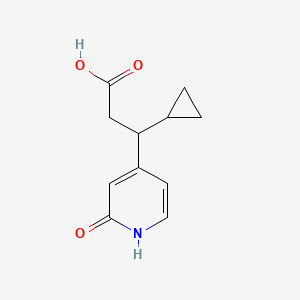
![1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B15055995.png)
![4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)thiomorpholine](/img/structure/B15056008.png)
![6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B15056017.png)
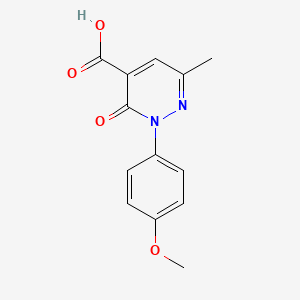
![8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15056036.png)
